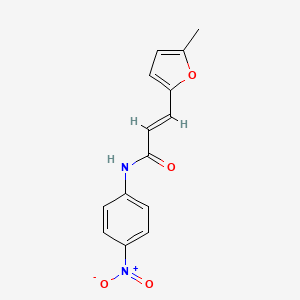

3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide

Description

Historical Development of Nitrophenyl-Furanyl Conjugate Systems

The exploration of nitrophenyl-furanyl conjugates traces its origins to mid-20th-century investigations into nitrofuran derivatives, such as furylfuramide (AF-2), a food preservative later withdrawn due to carcinogenicity. Early synthetic efforts focused on combining aromatic nitro groups with heterocyclic furans to modulate biological activity. The discovery that nitrophenyl-furanyl systems could act as mutagenic agents spurred interest in their structure-activity relationships. By the 1990s, advances in coupling reactions enabled the precise synthesis of acrylamide-linked nitrophenyl-furanyl hybrids, exemplified by 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide. These developments coincided with the rise of combinatorial chemistry, which prioritized modular scaffolds for high-throughput drug screening.

Key milestones include:

- 1965–1974 : Furylfuramide’s widespread use and subsequent ban highlighted the dual utility and risks of nitrophenyl-furanyl systems.

- 2003 : Design of nitrophenylfurylacryl-substituted benzophenones as non-thiol farnesyltransferase inhibitors marked a shift toward targeted therapeutic applications.

- 2018 : One-pot tandem syntheses of functionalized furanyl acrylamides demonstrated improved efficiency in constructing these conjugates.

Significance in Contemporary Chemical Research

The compound’s significance lies in its multifunctional reactivity:

- Electron-Withdrawing Nitro Group : Enhances electrophilicity, facilitating nucleophilic attacks at the acrylamide’s β-position.

- Furan Ring : Contributes aromaticity and participates in cycloaddition reactions, enabling the construction of polycyclic systems.

- Conjugated System : Delocalized π-electrons across the acrylamide bridge stabilize transition states in catalytic processes.

Applications span:

- Medicinal Chemistry : As a farnesyltransferase inhibitor, it disrupts Ras protein signaling in cancer cells.

- Materials Science : Its planar structure aids in designing conjugated polymers for optoelectronic devices.

- Synthetic Methodology : Serves as a substrate for developing novel tandem reactions, such as Paal–Knorr cyclization.

Current Research Trajectories and Academic Focus Areas

Recent studies emphasize:

- Synthetic Optimization :

- Biological Targeting :

- Computational Modeling :

Theoretical Frameworks Governing Furanyl-Acrylamide Investigations

The reactivity of 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide is governed by:

- Frontier Molecular Orbital (FMO) Theory : The nitrophenyl group lowers the LUMO energy, increasing susceptibility to nucleophilic attack.

- Hammett Substituent Constants : Electron-withdrawing nitro groups (σₚ⁺ = 0.78) polarize the acrylamide moiety, directing addition reactions.

- Non-Covalent Interactions : Intramolecular hydrogen bonding between the furan’s oxygen and acrylamide’s NH stabilizes the Z-isomer.

Table 1 : Key Physicochemical Properties of 3-(5-Methyl-2-furyl)-N-(4-Nitrophenyl)acrylamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₅ | |

| Molecular Weight | 302.28 g/mol | |

| Boiling Point | 533.4 ± 50.0 °C (Predicted) | |

| Density | 1.335 ± 0.06 g/cm³ | |

| pKa | 11.66 ± 0.70 (Predicted) |

Properties

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-10-2-7-13(20-10)8-9-14(17)15-11-3-5-12(6-4-11)16(18)19/h2-9H,1H3,(H,15,17)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSJPILHDNOBQP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-methyl-2-furanmethanol and 4-nitroaniline.

Formation of Acrylamide: The 5-methyl-2-furanmethanol is first converted to 5-methyl-2-furylacrylic acid through a series of reactions including oxidation and esterification.

Amidation Reaction: The 5-methyl-2-furylacrylic acid is then reacted with 4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: 3-(5-methyl-2-furyl)-N-(4-aminophenyl)acrylamide.

Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological targets. The furan ring and acrylamide moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Nitroaryl Substituents : The nitro group at the para position (e.g., in 3b and NEA1) is associated with moderate synthesis yields (51–75%) due to its electron-withdrawing nature, which may slow reaction kinetics .

- Heterocyclic Substituents : Methylfuran or furyl groups (as in the target compound) are less studied but may enhance solubility or π-π stacking interactions in biological systems compared to purely aromatic substituents.

Key Observations :

- Antioxidant Potential: Acrylamides with electron-rich substituents (e.g., dihydroxyphenyl in ) exhibit antioxidant activity, suggesting the target compound’s methylfuran group may confer similar properties.

- Enzyme Inhibition : Nitroaryl acrylamides (e.g., B9 and NEA1) show strong enzyme inhibitory activity, likely due to nitro group interactions with catalytic residues .

- Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., 4-bromo in ) demonstrate higher antimicrobial efficacy, though nitro substituents may reduce broad-spectrum activity.

Physicochemical and Stability Comparisons

- Solubility : Nitroaryl acrylamides (e.g., 3b) are typically less soluble in polar solvents due to hydrophobic aromatic rings, whereas methylfuran-containing analogs may exhibit improved solubility .

- Thermal Stability : High melting points (e.g., 172°C for 3b) are common in nitro-substituted acrylamides, suggesting the target compound may also exhibit robust thermal stability .

Biological Activity

3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a furan ring with a methyl group at the 5-position and a nitrophenyl group attached to the nitrogen atom of the acrylamide moiety. The synthesis typically involves:

- Starting Materials : 5-methyl-2-furanmethanol and 4-nitroaniline.

- Formation of Acrylamide : The initial step involves converting 5-methyl-2-furanmethanol to 5-methyl-2-furylacrylic acid through oxidation and esterification.

- Amidation Reaction : This is followed by reacting the acrylic acid with 4-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Biological Mechanisms

The biological activity of 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide is attributed to its ability to interact with various molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amino group, which may enhance its reactivity with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. Additionally, the furan ring and acrylamide moiety can participate in biochemical reactions that contribute to its overall biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide exhibit significant antimicrobial properties. For instance, studies on related acrylamide derivatives have shown promising antibacterial and antifungal activities against various strains:

- Antibacterial Activity : Compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM.

- Antifungal Activity : Similar derivatives showed activity against fungi such as Candida albicans, with MIC values between 16.69 to 78.23 µM .

Case Studies and Research Findings

Several studies have explored the biological potential of acrylamide derivatives, including:

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds containing furan rings have shown cytotoxic effects on various cancer cell lines.

- Mechanistic Studies : Research has indicated that these compounds may induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as anticancer agents.

Comparative Analysis

A comparison of 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide with similar compounds reveals unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide | Contains both nitrophenyl and methyl-furan groups | Antimicrobial, potential anticancer |

| 3-(5-methyl-2-furyl)-N-phenylacrylamide | Lacks nitro group | Different reactivity and biological activity |

| 3-(2-furyl)-N-(4-nitrophenyl)acrylamide | Lacks methyl substitution on furan | Altered reactivity |

Q & A

Q. What are the recommended synthetic routes for 3-(5-methyl-2-furyl)-N-(4-nitrophenyl)acrylamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step pathway:

- Step 1 : Condensation of 5-methylfuran-2-carbaldehyde with an acryloyl chloride derivative under basic conditions (e.g., Knoevenagel reaction) to form the acrylate intermediate .

- Step 2 : Amidation with 4-nitroaniline using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) to yield the final product .

- Optimization : Control reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity to enhance yield (>70%) and purity (>95%). Monitor progress via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : Use H and C NMR to verify furyl protons (δ 6.1–6.3 ppm), acrylamide carbonyl (δ 165–170 ppm), and nitrophenyl aromatic signals (δ 7.8–8.2 ppm) .

- IR Spectroscopy : Identify key functional groups: C=O stretch (~1650 cm), NO asymmetric stretch (~1520 cm), and furan C-O-C vibrations (~1010 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 313.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and cytotoxicity observed in preliminary studies?

- Mechanistic Profiling : Use dose-response assays (e.g., IC determination) to differentiate between therapeutic efficacy and off-target effects .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., nitro group position, furyl methylation) to isolate bioactive motifs while reducing cytotoxicity .

- In Vivo Models : Validate findings in zebrafish or murine models to assess systemic toxicity and bioavailability .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or kinases .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (K, K/K) for target validation .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can researchers address discrepancies in solubility and stability data under varying pH conditions?

- pH-Dependent Solubility Studies : Use shake-flask methods with HPLC quantification to map solubility profiles across pH 1–10 .

- Stability Assays : Perform accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .

- Co-Solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without altering bioactivity .

Q. What strategies are effective for scaling up synthesis while maintaining purity and yield?

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to achieve high-purity crystals (>99%) via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.